2-[(Methylsulfonyl)amino]phenyl methanesulfonate
Description
Properties
CAS No. |
71270-62-7 |
|---|---|
Molecular Formula |
C8H11NO5S2 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
[2-(methanesulfonamido)phenyl] methanesulfonate |
InChI |
InChI=1S/C8H11NO5S2/c1-15(10,11)9-7-5-3-4-6-8(7)14-16(2,12)13/h3-6,9H,1-2H3 |
InChI Key |
YJVJRNOJGQDOPT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1OS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfonyl)amino]phenyl methanesulfonate typically involves the reaction of 2-aminophenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminophenol attacks the sulfonyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylsulfonyl)amino]phenyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted phenyl methanesulfonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Methylsulfonyl)amino]phenyl methanesulfonate has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential as a drug candidate for treating various diseases due to its unique chemical structure and biological activity.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(Methylsulfonyl)amino]phenyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.
Comparison with Similar Compounds
RS 39604
- Structure: RS 39604 (1-[4-amino-5-chloro-2-(3,5-dimethoxy-benzyl-oxy)phenyl]-3-[1-[2-[(methylsulfonyl)amino]ethyl]]-4-piperidinyl]-1-propanone hydrochloride) shares the [methylsulfonyl)amino]ethyl group with the target compound.
- Synthesis : Purchased from Tocris Bioscience, it is synthesized via coupling reactions involving methanesulfonyl chloride and amines, a method analogous to historical sulfonamide preparations .
- Application: Functions as a serotonin receptor ligand, highlighting the role of methylsulfonylamino groups in modulating receptor binding .
CP-506 Series (CP-506, CP-506H, CP-506M)
- Structure: These compounds feature bromoethyl, ethylpiperazine, and methanesulfonate groups. For example, CP-506M includes a 4-amino-5-(4-ethylpiperazine-1-carbonyl)-2-(methylsulfonyl)phenyl moiety.
- Synthesis : Manufactured by Mercachem using a route involving deuterated standards and downstream metabolites (e.g., CP-506H-Cl2) .
- Pharmacokinetics : Studied in HCT-116 cell lines, demonstrating stability in culture medium and metabolic conversion to hydroxylated or chlorinated derivatives .
N-Phenylimidazo[1,2-a]pyridin-3-amine Derivatives
- Examples : Compounds like 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine (5a) incorporate methanesulfonylphenyl groups.
- Synthesis : Prepared via condensation reactions at 80°C, yielding products with 56–87% efficiency. Substituents (e.g., chloro, methoxy) influence melting points (149–173°C) and LC-MS profiles (m/z 302–318) .
- Bioactivity : Likely evaluated as kinase inhibitors or antimicrobial agents, though specific targets are unspecified .
Physicochemical Properties
*Estimated based on molecular formula.
Biological Activity
2-[(Methylsulfonyl)amino]phenyl methanesulfonate is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activity. Its unique structure, characterized by the presence of sulfonyl groups, suggests it may exhibit various pharmacological properties, particularly in antibacterial and anti-inflammatory applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁O₄S₂
- Molecular Weight : 227.31 g/mol
- Functional Groups : Contains sulfonamide and methanesulfonate moieties that enhance solubility and reactivity.
The sulfonyl groups are known to participate in nucleophilic substitutions and electrophilic aromatic substitutions, which may lead to the formation of derivatives with distinct biological activities.
Research indicates that compounds with sulfonamide groups can inhibit specific enzymes involved in bacterial growth. The biological activity of this compound may be linked to its potential to inhibit aldose reductase, an enzyme associated with diabetic complications.
Antibacterial Activity
The antibacterial properties of this compound are notable. It is hypothesized that this compound may interact with bacterial enzymes, inhibiting their function and thus preventing bacterial proliferation. Related compounds have demonstrated significant activity against various strains, including:
- MRSA
- E. coli
- K. pneumoniae
- P. aeruginosa
- A. baumannii
In comparative studies, derivatives of similar sulfonamide compounds exhibited high antibacterial activity, with some achieving growth inhibition rates exceeding 85% against these pathogens .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by studies indicating its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity for COX-2 over COX-1 suggests a favorable therapeutic profile, minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Indole Derivatives :
- COX Inhibition Study :
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Antibacterial Activity | Anti-inflammatory Activity | Unique Features |
|---|---|---|---|
| 4-Amino-N-(methylsulfonyl)benzene | Strong | Moderate | Exhibits strong antibacterial activity |
| N-(4-Methoxyphenyl)methanesulfonamide | Moderate | High | Known for anti-inflammatory properties |
| 2-Amino-4-(methylsulfonyl)phenol | Moderate | Low | Acts as a potent antioxidant |
The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.
Q & A
Basic Research Questions
Q. What synthetic methods are recommended for preparing 2-[(Methylsulfonyl)amino]phenyl methanesulfonate, and how can purity be optimized?
- Methodology :
- Start with sulfonylation of aniline derivatives using methanesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) to introduce the methylsulfonyl group.
- Subsequent esterification with methanesulfonic anhydride in the presence of a base (e.g., triethylamine) ensures proper functionalization.
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol removes unreacted starting materials and byproducts .
- Monitor reaction progress using TLC or HPLC, and confirm purity via elemental analysis and mass spectrometry .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology :
- Use FT-IR to confirm sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) and ester (C-O stretching at ~1200–1250 cm⁻¹) functional groups.
- NMR spectroscopy (¹H and ¹³C) identifies proton environments (e.g., aromatic protons, methyl groups) and verifies substitution patterns.
- High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.
- X-ray crystallography (if crystalline) provides definitive structural confirmation .
Q. What stability considerations are critical for handling and storing this compound?
- Methodology :
- Store under anhydrous conditions at –20°C to prevent hydrolysis of the sulfonate ester.
- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and analyze degradation products via HPLC-MS .
- Avoid prolonged exposure to light, as UV irradiation may cleave sulfonamide bonds .
Advanced Research Questions
Q. How can researchers design experiments to analyze the compound’s metabolic pathways in vitro?
- Methodology :
- Use hepatocyte or microsomal assays to identify phase I/II metabolites. Incubate the compound with liver microsomes (human/rat) and NADPH cofactors.
- Analyze metabolites via LC-MS/MS with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid).
- Compare fragmentation patterns with synthetic standards for definitive identification .
- For reactive metabolite screening, incorporate glutathione trapping assays .
Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?
- Methodology :
- Validate cell line-specific parameters (e.g., metabolic enzyme expression, membrane permeability) using qPCR or Western blotting.
- Perform dose-response assays (e.g., MTT, apoptosis markers) under standardized conditions (oxygen levels, serum concentration).
- Use isogenic cell lines (e.g., POR-overexpressing vs. POR-null) to isolate the role of specific metabolic pathways in toxicity .
- Apply computational modeling (e.g., QSAR) to predict structure-activity relationships and reconcile discrepancies .
Q. How can researchers investigate the compound’s mechanism of action using proteomic approaches?
- Methodology :
- Conduct affinity purification mass spectrometry (AP-MS) to identify protein binding partners.
- Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify changes in protein expression post-treatment.
- Validate targets via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Q. What analytical methods are suitable for detecting and quantifying degradation products in long-term stability studies?
- Methodology :
- Employ stability-indicating HPLC methods with a photodiode array detector (PDA) to monitor degradation peaks.
- Use HPLC-QTOF-MS to identify degradation products via accurate mass and MS/MS fragmentation.
- Compare degradation profiles under stressed conditions (heat, humidity, acidic/basic hydrolysis) to establish degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
